Methyl 2,4,6-trichloronicotinate
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Overview
Description
“Methyl 2,4,6-trichloronicotinate” is a chemical compound with the molecular formula C7H4Cl3NO2 . It has an average mass of 240.471 Da and a monoisotopic mass of 238.930756 Da .
Molecular Structure Analysis
“this compound” contains a total of 17 bonds; 13 non-H bonds, 7 multiple bonds, 2 rotatable bonds, 1 double bond, 6 aromatic bonds, 1 six-membered ring, 1 ester (aromatic), and 1 Pyridine .Physical and Chemical Properties Analysis
“this compound” has a molecular formula of C7H4Cl3NO2 . More detailed physical and chemical properties such as melting point, boiling point, density, etc., are not available in the current literature .Scientific Research Applications
Environmental Pollution
A study investigated the formation of 2,4,6-trichloroanisole (TCA) in surface waters, which is a process influenced by microbial activities, including bacteria, fungi, and algae like Chlorella vulgaris and Anabaena flos-aquae. This research highlights the environmental impact and transformation of chlorinated compounds similar to Methyl 2,4,6-trichloronicotinate in aquatic systems. The microbial O-methylation of chlorophenol precursors, including processes relevant to the compound of interest, suggests significant environmental interactions (Zhang et al., 2016).
OLED Technology
Research on triarylmethyl radicals, closely related to this compound, has shown promising applications in OLED technology. These radicals exhibit unique light-emitting properties, increasing OLED’s internal quantum efficiency potentially to 100%. Such materials offer new pathways for developing high-efficiency OLED devices (Luo et al., 2022).
Molecular Materials
The synthesis of novel bis and tris radicals derived from tris(2,4,6-trichlorophenyl)methyl radicals showcases the application of these compounds in creating paramagnetic glassy molecular materials. These materials exhibit thermal stability, luminescent properties, and electrochemical amphotericity, indicating their potential in electronic and photonic applications (Castellanos et al., 2008).
Mechanism of Action
- As a rubefacient, it induces peripheral vasodilation, enhancing blood flow in the skin and underlying tissues .
- This increased blood flow contributes to the warming and reddening effect observed after application .
Target of Action
Mode of Action
Biochemical Pathways
Pharmacokinetics
Result of Action
Action Environment
Biochemical Analysis
Biochemical Properties
It is known that this compound can interact with various enzymes, proteins, and other biomolecules in biochemical reactions
Cellular Effects
It is hypothesized that this compound may influence cell function, including impacts on cell signaling pathways, gene expression, and cellular metabolism .
Molecular Mechanism
It is believed that this compound exerts its effects at the molecular level, potentially through binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Temporal Effects in Laboratory Settings
Information on the product’s stability, degradation, and any long-term effects on cellular function observed in in vitro or in vivo studies is currently lacking .
Metabolic Pathways
It is hypothesized that this compound may interact with various enzymes or cofactors, and could potentially affect metabolic flux or metabolite levels .
Transport and Distribution
It is hypothesized that this compound may interact with various transporters or binding proteins, and could potentially affect its localization or accumulation .
Subcellular Localization
It is hypothesized that this compound may have specific targeting signals or post-translational modifications that direct it to specific compartments or organelles .
Properties
IUPAC Name |
methyl 2,4,6-trichloropyridine-3-carboxylate |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H4Cl3NO2/c1-13-7(12)5-3(8)2-4(9)11-6(5)10/h2H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
RRAISDXHCRPYTQ-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=C(N=C(C=C1Cl)Cl)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H4Cl3NO2 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20745244 |
Source
|
Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
240.5 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
1218994-35-4 |
Source
|
Record name | Methyl 2,4,6-trichloropyridine-3-carboxylate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20745244 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
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